(+)-CIS-DIOXOLANE

Descripción

Structure

3D Structure of Parent

Propiedades

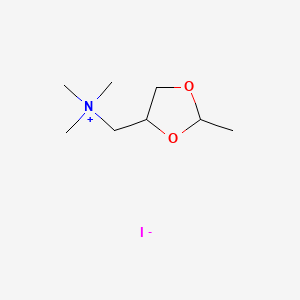

IUPAC Name |

trimethyl-[(2-methyl-1,3-dioxolan-4-yl)methyl]azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.HI/c1-7-10-6-8(11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHBFOSBGWDTRO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(O1)C[N+](C)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963131 | |

| Record name | N,N,N-Trimethyl(2-methyl-1,3-dioxolan-4-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4386-79-2 | |

| Record name | 1,3-Dioxolane-4-methanaminium, N,N,N,2-tetramethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methamilane methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fourneau 2268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N-Trimethyl(2-methyl-1,3-dioxolan-4-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for + Cis Dioxolane and Its Derivatives

Stereoselective and Enantioselective Approaches to cis-Dioxolane Ring Formation

The precise control of stereochemistry is paramount in the synthesis of complex organic molecules. For the cis-dioxolane scaffold, several sophisticated strategies have been developed to ensure the desired relative and absolute stereochemistry. These methods often employ chiral catalysts or reagents to direct the formation of the stereogenic centers in the dioxolane ring.

Asymmetric Catalytic Strategies in (+)-CIS-DIOXOLANE Synthesis

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. The following sections detail specific asymmetric catalytic methods applied to the synthesis of this compound.

A notable advancement in the synthesis of cis-1,3-dioxolanes involves the use of a chiral binaphthyldiimine-Ni(II) complex to catalyze the asymmetric 1,3-dipolar cycloaddition reaction between acyclic carbonyl ylides and aldehydes. This method has proven effective for both aromatic and aliphatic aldehydes, yielding cis-1,3-dioxolanes with high levels of diastereoselectivity and enantioselectivity.

The reaction proceeds by generating acyclic carbonyl ylides from donor-acceptor oxiranes. The chiral Ni(II) complex then orchestrates the cycloaddition with the aldehyde. Mechanistic studies, supported by DFT calculations, suggest that a monomeric chiral Ni(II) complex is the active catalytic species. The high degree of asymmetric induction is rationalized by a concerted, asynchronous endo Si-face approach of the aldehyde to the carbonyl ylide.

Table 1: Chiral Binaphthyldiimine-Ni(II) Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

| Entry | Aldehyde | Yield (%) | dr (cis:trans) | ee (%) |

| 1 | Benzaldehyde | 95 | >20:1 | 98 |

| 2 | 4-Nitrobenzaldehyde | 92 | >20:1 | 97 |

| 3 | 2-Naphthaldehyde | 98 | >20:1 | 99 |

| 4 | Cinnamaldehyde | 85 | >20:1 | 96 |

| 5 | Cyclohexanecarboxaldehyde | 78 | >20:1 | 95 |

The desymmetrization of p-quinols through a Brønsted acid-catalyzed acetalization/Michael cascade reaction offers an effective route to 1,3-dioxolane (B20135) structures. nih.govmdpi.com This methodology has been shown to produce dioxolanes in high yields and with good diastereoselectivities when reacting with various aldehydes and imines. nih.govmdpi.com The use of a chiral Brønsted acid can induce modest enantioselectivity in the formation of the 1,3-dioxolane products. nih.govmdpi.com

The reaction is initiated by the acetalization of the p-quinol with an aldehyde, catalyzed by a Brønsted acid. This is followed by an intramolecular Michael addition, leading to the formation of the dioxolane ring. A screen of various Brønsted acids, such as p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), and diphenylphosphinic acid, revealed that the choice of catalyst significantly impacts the diastereoselectivity of the reaction. researchgate.net While many catalysts give modest to good yields, achieving high diastereoselectivity often requires careful selection of the acid catalyst. researchgate.net Employing chiral phosphoric acids has been explored to introduce enantioselectivity into this transformation, albeit with moderate success. researchgate.net

Table 2: Brønsted Acid Catalyzed Desymmetrization/Michael Cascade of p-Methylquinol with Isobutyraldehyde

| Entry | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio |

| 1 | Amberlyst-15 | CH2Cl2 | 75 | 1.1:1 |

| 2 | TsOH | CH2Cl2 | 80 | 2.2:1 |

| 3 | TFA | CH2Cl2 | 65 | 14:1 |

| 4 | Diphenylphosphinic acid | CH2Cl2 | 70 | >20:1 |

Enantioselective oxidation reactions represent a sustainable and environmentally friendly approach to synthesizing chiral molecules, with molecular oxygen being an ideal oxidant. nih.gov In the context of dioxolane synthesis, a two-step, one-pot protocol has been developed for the asymmetric synthesis of epoxy ketones from tertiary cyclopropanols, which proceeds through a prochiral 1,2-dioxolane intermediate. nih.gov

The initial step involves the oxidation of the cyclopropanol (B106826) with atmospheric oxygen in the presence of a manganese(III) acetylacetonate (B107027) catalyst. This leads to the formation of a prochiral 1,2-dioxolane, which exists in equilibrium with a β-peroxo ketone. nih.gov This intermediate is then converted to a chiral epoxy ketone through treatment with a base. While this specific protocol does not directly yield a stable cis-dioxolane as the final product, it highlights the potential of aerobic oxidation to generate chiral dioxolane-related structures that can be further transformed. The development of catalytic systems that can directly and enantioselectively convert substrates to stable chiral cis-dioxolanes using aerobic oxidation is an ongoing area of research.

Hypervalent Iodine(III)-Mediated Stereoselective Oxidation of Alkenes

Hypervalent iodine(III) reagents are versatile oxidizing agents that have found widespread use in organic synthesis. One of their applications is in the stereoselective difunctionalization of alkenes to form substituted 1,3-dioxolanes. This transformation can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a carbon nucleophile. frontiersin.org

The reaction is initiated by the oxidation of the alkene with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, in the presence of a carboxylic acid. This leads to the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. frontiersin.org The subsequent stereoselective trapping of this cation by a nucleophile completes the formation of the dioxolane product. frontiersin.org The stereochemical outcome of the reaction is controlled in both the formation of the cation intermediate and its subsequent trapping. frontiersin.org

The key to the stereoselectivity of the hypervalent iodine(III)-mediated oxidation of alkenes is the formation of a cyclic 1,3-dioxolan-2-yl cation intermediate. frontiersin.org This intermediate is generated through the participation of a neighboring carboxylate group during the oxidation of the alkene. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting cation. For instance, a cis-alkene will form a meso-dioxolanyl cation, while a trans-alkene will form a chiral, racemic dioxolanyl cation. nih.gov

The stereospecificity of this step ensures that the relative stereochemistry of the substituents on the alkene is transferred to the dioxolane ring. The subsequent nucleophilic attack on the C2 position of the dioxolanyl cation then determines the final stereochemistry of the product. By using a chiral hypervalent iodine reagent, it is possible to achieve an enantioselective synthesis of the dioxolane product. mdpi.com

Table 3: Hypervalent Iodine(III)-Mediated Stereoselective Dioxolane Formation from 4-Octene

| Entry | Alkene | Nucleophile | Product | Yield (%) | Diastereoselectivity |

| 1 | cis-4-Octene | Dimethyl ketene (B1206846) silyl (B83357) acetal (B89532) | meso-Dioxolane | 62 | Single diastereomer |

| 2 | trans-4-Octene | Dimethyl ketene silyl acetal | (±)-Dioxolane | 48 | Single diastereomer |

Diastereoselective and Enantioselective Trapping with Nucleophiles

A key strategy for the stereocontrolled synthesis of substituted 1,3-dioxolanes involves the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile. The stereochemical outcome of this trapping event is crucial for establishing the final configuration of the product.

One effective method involves the oxidation of alkenes with a hypervalent iodine(III) reagent, such as PhI(OAc)2, in the presence of a carboxylic acid. This process generates a meso-dioxolanyl cation intermediate through the neighboring group participation of the acetoxy group. The subsequent stereoselective trapping of this cation with a carbon nucleophile, like a silyl enol ether, completes the three-component assembly, yielding a substituted 1,3-dioxolane. nih.gov

The diastereoselectivity of the nucleophilic attack is influenced by the steric environment of the dioxolanyl cation. For cations derived from cis-alkenes, the existing substituents on the dioxolane ring create a steric bias, directing the incoming nucleophile to attack from the less hindered face. This results in the preferential formation of one diastereomer. nih.gov For instance, the reaction of cis-alkenes with acetic acid and a silyl enol ether predominantly yields the (2r)-meso product, indicating a high degree of stereofacial control. nih.gov

Table 1: Diastereoselective Trapping of Dioxolanyl Cation with Silyl Enol Ether nih.gov

| Alkene Substrate | Carboxylic Acid | Nucleophile (Silyl Enol Ether) | Product Diastereomeric Ratio (cis/trans) |

| cis-4-Octene | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | >99:1 |

| trans-4-Octene | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | >1:99 |

| Styrene | Acetic Acid | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | 85:15 |

| 2-Chlorostyrene | 2,2-Dimethylpropanoic acid | Methyl 2-methyl-1-(trimethylsilyloxy)prop-1-ene-1-carboxylate | >99:1 (cis) |

Data adapted from Shimogaki, M., et al. (2015). nih.gov

This methodology demonstrates how the stereospecific generation of a reactive intermediate, followed by a diastereoselective nucleophilic trapping, can effectively control the stereochemistry of multiple centers in the final dioxolane product. nih.gov

Enzymatic Synthesis of Chiral Dioxolane Building Blocks

Biocatalysis offers a powerful and environmentally benign approach to producing enantiomerically pure chiral synthons, including those with the dioxolane framework. Enzymes, particularly lipases, operate under mild conditions with high chemo-, regio-, and enantioselectivity, making them ideal for asymmetric synthesis. nih.govjocpr.com

Enzymatic Enantioselective Hydrolysis of Dioxolane Esters

Kinetic resolution using lipases is a widely employed strategy for separating enantiomers of racemic alcohols and acids. This technique can be applied to dioxolane derivatives to isolate the desired enantiomer. For example, the racemic acid (±)-[2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl]acetic acid, a key precursor for antifungal agents like itraconazole, has been resolved through lipase-catalyzed esterification. lookchem.com

In this process, a lipase (B570770) selectively catalyzes the esterification of one enantiomer of the racemic acid, leaving the other enantiomer unreacted. By carefully selecting the enzyme, solvent, and alcohol, high enantiomeric excess (ee) of the desired acid can be achieved. For instance, using Lipase PS (from Pseudomonas cepacia) in 1,2-dichloroethane (B1671644) with 1-butanol (B46404) as the alcohol resulted in the desired (2R,4R)-acid with an ee of over 96%. lookchem.com Subsequent recrystallization can further enhance the enantiomeric purity to >98% ee. lookchem.com

While this example uses esterification, the principle of enantioselective hydrolysis is analogous. A racemic dioxolane ester can be subjected to hydrolysis by a lipase, which will selectively cleave one enantiomer, allowing for the separation of an enantiopure alcohol and the remaining unhydrolyzed ester. The efficiency of such resolutions is dependent on the enzyme's ability to discriminate between the two enantiomers, a factor that can be optimized by screening different lipases and reaction conditions. nih.gov

Biocatalytic Strategies for Chiral Synthons

Beyond kinetic resolution, biocatalytic strategies can be used to construct chiral dioxolane precursors from prochiral starting materials. A prominent approach is the enzymatic synthesis of chiral vicinal diols, which are the direct precursors to cis-dioxolanes. nih.govresearchgate.net

A chemoenzymatic cascade can be employed, starting from simple aliphatic aldehydes. nih.gov In a two-step enzymatic process, a lyase can catalyze the formation of an acyloin, which is then reduced by an oxidoreductase to yield a chiral diol. This entire enzymatic cascade can be performed in a single pot using whole recombinant cells expressing the necessary enzymes. The resulting enantiopure diol can then be converted into the corresponding chiral dioxolane via a subsequent chemocatalytic acetalization step. nih.gov

Table 2: Chemoenzymatic Cascade for Dioxolane Synthesis nih.gov

| Aldehyde Substrate | Enzymatic Steps | Chiral Diol Product | Subsequent Chemical Step | Dioxolane Product |

| Propanal | 1. Benzaldehyde Lyase (BAL) 2. Oxidoreductase | (3R,4R)-Hexane-3,4-diol | Acetalization with formaldehyde (B43269) source | (4S,5S)-4,5-Diethyl-1,3-dioxolane |

| Butanal | 1. Benzaldehyde Lyase (BAL) 2. Oxidoreductase | (4S,5S)-Octane-4,5-diol | Acetalization with formaldehyde source | (4S,5S)-4,5-Dipropyl-1,3-dioxolane |

Data conceptualized from published chemoenzymatic strategies. nih.gov

This combination of bio- and chemocatalysis leverages the high stereoselectivity of enzymes to create the core chiral diol structure, which then serves as a template for the formation of the stereochemically defined dioxolane ring. nih.gov Such strategies are integral to sustainable chemistry, providing access to valuable chiral building blocks from simple, often renewable, starting materials. researchgate.net

Multi-Component Assembly Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them well-suited for the synthesis of scaffolds like this compound. researchgate.net

A notable example is the rhodium(II)-catalyzed asymmetric three-component cascade reaction involving an I(III)/P(V)-hybrid ylide, an aldehyde, and a carboxylic acid. rsc.orgnih.gov This methodology produces chiral 1,3-dioxoles with high yields and excellent enantioselectivity. The process is initiated by the formation of a rhodium-carbene, which reacts with the aldehyde to generate a carbonyl ylide. This intermediate then undergoes a stereoselective cycloaddition with the carboxylate anion, followed by an intramolecular Wittig olefination to form the 1,3-dioxole (B15492876) ring. nih.govrsc.org The resulting chiral 1,3-dioxoles can be readily hydrogenated to afford the corresponding saturated this compound derivatives, preserving the stereochemistry established in the MCR. nih.gov

Another powerful three-component assembly involves the reaction of an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine(III) reagent. As previously discussed (Section 2.1.2.2), this reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate that is trapped stereoselectively by the nucleophile, directly assembling the substituted 1,3-dioxolane core in a single, highly diastereoselective step. nih.gov

Advanced Functionalization and Derivatization of the this compound Scaffold

Once the core this compound ring is synthesized, further functionalization and derivatization are often necessary to build more complex target molecules. These transformations must proceed with high stereochemical control to maintain the integrity of the chiral scaffold.

Preparation of Functionalized Dioxolane Analogues (e.g., Triazole-containing)

The synthesis of novel 1,2,4-triazole (B32235) compounds incorporating 1,3-dioxolane rings has been an area of significant research, driven by the potential for biological activities. nih.gov Methodologies have been developed to create analogues of existing bioactive compounds, such as the fungicide difenoconazole (B1670550), by employing the concept of bioisosterism. nih.gov

One established synthetic route involves using difenoconazole as a lead compound to generate new 1,2,4-triazole derivatives with a 1,3-dioxolane moiety. nih.gov This process has led to the successful synthesis of numerous novel compounds whose structures were confirmed using a suite of analytical techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), elemental analysis, and X-ray crystallography. nih.govnih.gov Research has also explored the synthesis of compounds where the triazole ring is more exposed, a structural feature that is empirically suggested to enhance biological activity. nih.gov These synthetic efforts have produced various 1,2,4-triazole-substituted 1,3-dioxolanes. nih.gov

The general synthetic strategies for forming the triazole ring itself are diverse. frontiersin.org For 1,2,3-triazoles, common methods include cycloaddition reactions using reagents like sodium azide (B81097) or trimethylsilyl (B98337) azide. frontiersin.org The copper-catalyzed azide-alkyne [3+2] cycloaddition is a particularly prevalent method for creating 1,4-disubstituted 1,2,3-triazoles. biointerfaceresearch.com For 1,2,4-triazoles, syntheses can proceed through intermediates such as amidines, imidates, and amidrazones, or via cycloaddition of aryl diazonium salts with isocyanides. frontiersin.org

The following table summarizes a selection of synthesized triazole-containing 1,3-dioxolane compounds and their observed biological activities.

| Compound ID | General Structure | Observed Biological Activity | Reference |

| 3a-3j | 1,2,4-Triazole compounds with 1,3-dioxolane rings | Fungicidal and plant growth regulating | nih.gov |

| 5a-5c | 1,2,4-Triazole-substituted 1,3-dioxolanes | Fungicidal and plant growth regulating | nih.gov |

Table 1: Examples of Synthesized Triazole-Containing Dioxolane Analogues. nih.gov

Formation of cis-Dioxolane-Fused Ring Systems (e.g., trans-Cyclooctenes)

The formation of ring systems where a cis-dioxolane is fused to another ring has been a key strategy in developing advanced bioorthogonal reagents. A prominent example is the synthesis of cis-dioxolane-fused trans-cyclooctenes, often abbreviated as d-TCO. nih.govnih.gov These molecules were designed using computational studies to create a conformationally strained trans-cyclooctene (B1233481) with enhanced stability and reactivity. nih.govrsc.org

The core principle behind the d-TCO design is that fusing a cis-dioxolane ring to the cyclooctene (B146475) forces the eight-membered ring into a highly strained 'half-chair' conformation. nih.govnih.gov This conformational strain is the source of its enhanced reactivity, particularly in tetrazine ligations, a cornerstone of bioorthogonal chemistry. nih.gov Compared to other strained TCOs, the d-TCO system offers a compromise between reactivity and stability. The electron-withdrawing oxygen atoms in the dioxolane ring reduce the electron density of the alkene, which enhances its stability. nih.govnih.gov This design also increases the hydrophilicity of the compound. nih.gov

The synthesis of d-TCO derivatives is typically achieved through a diastereoselective process that can be performed on a multigram scale. nih.govnih.gov A common step in the synthesis of trans-cyclooctenes involves the photoisomerization of a cis-cyclooctene precursor using ultraviolet light. researchgate.net The resulting d-TCO derivatives are often crystalline, bench-stable solids that exhibit good stability in aqueous solutions and blood serum. nih.govrsc.org

Further advancements have led to the development of a dioxolane-fused cleavable TCO (dcTCO). nih.gov This variant was prepared in a concise, five-step synthesis featuring an oxidative desymmetrization as the key step for stereocontrolled functionalization. nih.gov Interestingly, despite the cis-fused dioxolane, computational and X-ray diffraction studies confirmed that dcTCO adopts a less-strained crown conformation, which contributes to its exceptional stability. nih.gov

The reactivity of these fused systems is a key feature. The reaction between a water-soluble d-TCO derivative and 3,6-dipyridyl-s-tetrazine, for instance, exhibits a very high second-order rate constant, demonstrating its utility in rapid bioorthogonal reactions. nih.govrsc.org

| Fused System | Key Synthetic Feature(s) | Conformation | Second-Order Rate Constant (k₂) | Reference |

| d-TCO | Diastereoselective synthesis; Photoisomerization | Half-chair | 366,000 M⁻¹s⁻¹ (with a 3,6-dipyridyl-s-tetrazine derivative) | nih.govrsc.org |

| dcTCO | Five-step synthesis; Oxidative desymmetrization | Crown | Not specified | nih.gov |

Table 2: Characteristics of cis-Dioxolane-Fused trans-Cyclooctene Systems.

Stereochemical Elucidation and Conformational Analysis of + Cis Dioxolane

Methodologies for Stereochemical Assignment and Isomer Differentiation

Assigning the correct stereochemistry, particularly the cis configuration of substituents on the dioxolane ring, and differentiating it from the trans isomer is crucial. Various spectroscopic and crystallographic techniques are employed for this purpose.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is considered a gold standard for the unambiguous determination of both relative and absolute stereochemistry of crystalline compounds. For dioxolane derivatives, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure and confirm the spatial arrangement of substituents on the ring. capes.gov.brnih.govoup.com While direct X-ray data for (+)-CIS-DIOXOLANE specifically might be limited in the search results, studies on analogous cis-dioxolane derivatives demonstrate the power of this technique in confirming the cis configuration. capes.gov.brnih.govoup.com For instance, X-ray analysis has been used to confirm the stereochemistry of substituted dioxolanes formed in stereoselective reactions. capes.gov.brnih.govoup.com The crystal structure reveals the relative orientation of substituents on the dioxolane ring, providing definitive proof of the cis or trans isomer. capes.gov.brnih.govoup.com In favorable cases, and with the incorporation of a heavy atom, anomalous dispersion can be used to determine the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Differentiation

NMR spectroscopy is an indispensable tool for the structural and stereochemical characterization of organic molecules in solution. Different NMR techniques provide complementary information for differentiating stereoisomers and understanding their conformational behavior.

The chemical shifts of protons and carbons in NMR spectra are highly sensitive to their electronic environment. tutorchase.com In cyclic systems like dioxolanes, the relative orientation of substituents in cis and trans isomers leads to distinct shielding or deshielding effects, resulting in characteristic differences in chemical shifts. tutorchase.comscispace.comrsc.org Comparing the ¹H and ¹³C NMR spectra of cis and trans dioxolane isomers often reveals noticeable differences in the chemical shifts of protons and carbons on the dioxolane ring and adjacent to the stereocenters. tutorchase.comscispace.comrsc.orgresearchgate.net For example, studies on substituted 1,3-dioxolanes have shown that the chemical shifts of carbons on the dioxolane ring, particularly C-4, can differ significantly between cis and trans isomers, with differences ranging from 1.0 to 2.5 ppm. researchgate.net These differences can be used as an empirical method for stereochemical assignment, often supported by computational predictions.

Table 1: Illustrative ¹³C NMR Chemical Shift Differences (Δδ = δ_trans - δ_cis) for Selected Carbons in Substituted 1,3-Dioxolanes

| Carbon Atom | Δδ (ppm) | Reference |

| C-4 | +1.0 to +2.5 | researchgate.net |

| C-5 | -0.1 to -0.6 | researchgate.net |

| C-2 | +0.1 to +0.3 | researchgate.net |

Note: Data are illustrative and based on substituted dioxolanes; specific values for this compound may vary depending on the substituents.

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides information about the spatial proximity of nuclei. wordpress.com NOE spectroscopy is particularly useful for confirming the relative stereochemistry of rigid or semi-rigid molecules like dioxolanes. nih.govresearchgate.net By selectively irradiating a specific proton, enhancements in the signals of nearby protons can be observed. wordpress.com In cis-dioxolanes, protons on the same side of the ring are in closer spatial proximity than those in a trans arrangement. nih.govresearchgate.net Therefore, observing NOE correlations between protons on the cis-substituted carbons of the dioxolane ring provides strong evidence for the cis configuration. nih.govresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) is a two-dimensional NMR technique that displays cross-peaks between spatially close protons, even if they are not directly coupled. wordpress.com This allows for the confirmation of relative stereochemistry by identifying through-space correlations between substituents on the dioxolane ring. researchgate.net

The five-membered 1,3-dioxolane (B20135) ring is not planar and undergoes rapid conformational interconversion in solution. cdnsciencepub.comscispace.com Dynamic NMR (DNMR) spectroscopy can be used to study these conformational dynamics by observing temperature-dependent changes in NMR spectra. nih.govresearchgate.netutoronto.caunibas.it At low temperatures, the interconversion between different conformers can be slowed down on the NMR timescale, leading to the splitting or broadening of signals corresponding to nuclei in different conformational environments. nih.govresearchgate.netutoronto.caunibas.it Analysis of the temperature-dependent line shapes allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange process, such as coalescence temperatures, activation energies (ΔG‡), enthalpies (ΔH‡), and entropies (ΔS‡) of activation. nih.govresearchgate.netutoronto.ca While specific DNMR data for this compound were not prominently found, studies on other substituted dioxolanes and related cyclic systems demonstrate the application of DNMR to investigate ring puckering and other conformational changes. nih.govresearchgate.net The 1,3-dioxolane ring is known to adopt a half-chair conformation. scispace.comcdnsciencepub.comscispace.com DNMR can provide experimental evidence for the interconversion between symmetry-related half-chair conformers and help to understand the preferred conformation in solution. cdnsciencepub.comscispace.com

Table 2: Common NMR Techniques for Stereochemical and Conformational Analysis of Dioxolanes

| NMR Technique | Information Provided | Application to Dioxolanes |

| ¹H NMR Chemical Shifts | Electronic environment of protons | Differentiating cis/trans isomers based on distinct shifts. tutorchase.comscispace.comrsc.org |

| ¹³C NMR Chemical Shifts | Electronic environment of carbons, carbon skeleton | Structural assignment, differentiating cis/trans isomers based on ring carbon shifts. scispace.comresearchgate.netscispace.comoup.com |

| NOE Spectroscopy (NOESY) | Spatial proximity of protons (through-space) | Confirming relative stereochemistry (cis/trans) by through-space correlations. nih.govresearchgate.net |

| Dynamic NMR (DNMR) | Kinetics and thermodynamics of conformational exchange | Studying ring puckering and conformational interconversion of the dioxolane ring. nih.govresearchgate.netutoronto.caunibas.it |

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral chromatography, including both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential techniques for assessing the enantiomeric purity of chiral compounds like this compound. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. mdpi.comsigmaaldrich.com However, their interactions with a chiral environment, such as a chiral stationary phase in chromatography, differ, allowing for their separation. mdpi.comsigmaaldrich.com

Chiral GC and HPLC utilize stationary phases that contain a chiral selector. gcms.czchromatographyonline.com This selector interacts differently with each enantiomer, leading to different retention times and thus enabling their separation and detection. mdpi.comsigmaaldrich.com The enantiomeric excess (ee), a measure of enantiomeric purity, can be calculated from the peak areas of the separated enantiomers in the chromatogram. sigmaaldrich.comlibretexts.org The formula for calculating enantiomeric excess from chromatographic data is:

ee (%) = |Area of Enantiomer A - Area of Enantiomer B| / (Area of Enantiomer A + Area of Enantiomer B) × 100 sigmaaldrich.comlibretexts.org

For instance, a study on the chiral separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a related dioxolane derivative, demonstrated the effectiveness of chiral capillary GC. nih.gov Optimized chromatographic conditions allowed for the rapid separation of the (R) and (S) enantiomers within 10 minutes, with good linearity and detection limits. nih.gov This highlights the applicability of chiral GC for analyzing the enantiomeric composition of substituted dioxolanes.

Chiral HPLC is also widely used for separating enantiomers, particularly for preparative scale purification of chiral compounds. chromatographyonline.comresearchgate.netacs.org Various chiral stationary phases (CSPs) are available, including those based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides, each offering different separation mechanisms. sigmaaldrich.comchromatographyonline.comresearchgate.net The choice of CSP and mobile phase is critical for achieving optimal resolution of enantiomers. chromatographyonline.comresearchgate.net

Polarimetric Analysis for Optical Rotation

Polarimetry is a technique used to measure the optical rotation of chiral substances. fybikon.notorontech.comscribd.com Optically active compounds, such as this compound, rotate the plane of linearly polarized light when it passes through them. fybikon.nolibretexts.org The direction and magnitude of this rotation are characteristic properties of a chiral compound and its enantiomeric purity. fybikon.nolibretexts.orgdigicollections.net

A polarimeter consists of a light source, a polarizer, a sample cell, and an analyzer. fybikon.notorontech.com Non-polarized light is passed through the polarizer to produce plane-polarized light. fybikon.notorontech.com This polarized light then travels through the sample. If the sample is optically active, the plane of polarization is rotated. fybikon.notorontech.com The analyzer, a second polarizer, is rotated to determine the angle of this rotation, known as the observed optical rotation (). fybikon.notorontech.com

The specific rotation () is a standardized value that is independent of the concentration of the sample and the path length of the light cell. fybikon.nolibretexts.org It is calculated using the formula:

where is the observed optical rotation in degrees, is the concentration of the sample in g/mL, and is the path length of the sample cell in decimeters (dm). fybikon.no

Enantiomers rotate plane-polarized light by an equal magnitude but in opposite directions. libretexts.org The (+) designation indicates dextrorotatory (clockwise) rotation, while (-) indicates levorotatory (counter-clockwise) rotation. fybikon.nolibretexts.org For this compound, the (+) indicates that this specific enantiomer rotates plane-polarized light in a clockwise direction. The magnitude of the specific rotation is a key identifier for a pure enantiomer. libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. sigmaaldrich.comlibretexts.org Polarimetry is therefore a valuable tool for confirming the presence of a single enantiomer and for determining enantiomeric excess, although chromatographic methods often provide more detailed information on the ratio of enantiomers in a mixture. libretexts.orglibretexts.org

Conformational Studies of the cis-Dioxolane Ring System

The five-membered ring of the cis-dioxolane system is not planar but is flexible and undergoes conformational changes. Understanding these conformations and their relative stabilities is crucial for predicting the molecule's behavior and properties.

Theoretical and Computational Approaches to Conformational Analysis

Theoretical and computational methods play a significant role in studying the conformational landscape of molecules like cis-dioxolanes. researchgate.netacs.orgunicamp.br Techniques such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics (MM) are employed to explore potential energy surfaces and identify stable conformers and the transition states between them. researchgate.netacs.orgunicamp.brrsc.org

These computational approaches can predict the relative energies and geometries of different conformers, providing insights into the preferred shapes of the dioxolane ring. acs.orgrsc.org For instance, studies on 1,3-dioxolane and its substituted derivatives have utilized molecular mechanics to investigate their conformations and pseudorotational pathways. researchgate.net Computational studies can also assess the influence of substituents on the ring conformation and the barriers to conformational interconversion. researchgate.net

The five-membered ring of dioxolane, like cyclopentane (B165970) and other five-membered rings, undergoes a process called pseudorotation, where the ring rapidly interconverts between various non-planar conformers without significant changes in dihedral angles around the ring bonds. acs.orgrsc.org Theoretical calculations can map the pseudorotation pathway and determine the energy barriers associated with this motion. acs.org

Influence of Substituents on Ring Conformation and Pseudorotation

Substituents on the cis-dioxolane ring can significantly influence its preferred conformation and the dynamics of pseudorotation. The size, electronic properties, and position of substituents can introduce steric and electronic effects that favor certain conformers over others. masterorganicchemistry.com

Computational studies have shown that the presence and position of methyl groups on the dioxolane ring affect the pseudorotational potential energy surface and the stability of different conformers. researchgate.net For example, in cis- and trans-4,5-dimethyl-1,3-dioxolane, methyl substituents can influence whether the ring undergoes free pseudorotation or exhibits preferred conformations with pseudolibration around energy minima. researchgate.net

The cis arrangement of substituents on the dioxolane ring can lead to specific steric interactions that influence the ring puckering and the relative energies of conformers. These interactions can be analyzed using computational methods and experimental techniques like NMR spectroscopy. researchgate.net

Conformational Energetics and Stability of Diastereomers

Conformational analysis also involves evaluating the relative energies and stabilities of different conformers and diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including different conformational preferences and stabilities. stackexchange.com

For cis-dioxolanes with multiple stereocenters, different diastereomers can exist. The relative stability of these diastereomers is influenced by the conformational preferences of the dioxolane ring and the interactions between substituents. Computational methods can calculate the energy differences between diastereomers and their various conformers. stackexchange.com

Experimental techniques, such as variable-temperature NMR spectroscopy, can provide information about conformational equilibria and the energy barriers to interconversion between conformers. rsc.orgacs.org By studying the temperature dependence of NMR spectra, the thermodynamic parameters (e.g., ΔG, ΔH, ΔS) associated with conformational changes can be determined. researchgate.netacs.org

The stability of diastereomers can also be assessed through their formation under different reaction conditions or by studying their interconversion if it occurs. acs.org For instance, the synthesis of dioxolane nucleosides has involved the separation of cis and trans diastereomers of a dioxolane intermediate, highlighting the importance of understanding their relative stabilities and how to differentiate them. acs.org

Table 1: Spectroscopic and Chromatographic Techniques for Stereochemical and Conformational Analysis

| Technique | Application | Information Provided |

| Chiral Gas Chromatography (GC) | Separation of enantiomers | Enantiomeric purity (ee), identification of enantiomers |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and purification of enantiomers | Enantiomeric purity (ee), isolation of pure enantiomers |

| Polarimetry | Measurement of optical rotation | Observed optical rotation (), specific rotation (), presence of optical activity |

| NMR Spectroscopy | Structural and conformational analysis | Chemical shifts, coupling constants, dynamic processes, conformational equilibria |

| Computational Methods (ab initio, DFT, MM) | Predicting molecular geometries, energies, and conformational pathways | Relative conformer stabilities, energy barriers, pseudorotation analysis |

Table 2: Examples of Conformational Energies (Illustrative - Specific to Different Dioxolane Derivatives)

| Compound Example (Illustrative) | Conformational Feature/Isomers | Energy Difference (kcal/mol) | Method | Source (Illustrative) |

| 1,3-Dioxolane | Pseudorotation barrier | ~1.5 kJ/mol | MM | researchgate.net |

| cis/trans-4,5-dimethyl-1,3-dioxolane | Pseudolibration barrier | 6-14 kJ/mol | MM | researchgate.net |

| cis/trans-Diastereomers | Relative stability | Varied by substituents | Experimental/Computational | stackexchange.comacs.org |

Note: The energy values in Table 2 are illustrative examples from studies on various dioxolane derivatives and may not directly correspond to this compound unless specifically stated in the cited research.

Reaction Mechanisms and Theoretical Studies Involving + Cis Dioxolane

Computational Chemistry for Mechanistic Elucidation

Computational chemistry serves as a powerful tool for unraveling the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For a chiral molecule like (+)-CIS-DIOXOLANE, computational approaches are invaluable for understanding the stereochemical outcomes of its formation and transformation. Methodologies such as Density Functional Theory (DFT) and other quantum chemical calculations allow for the detailed examination of reaction pathways, transition states, and intermediates. mdpi.comescholarship.org

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the mechanisms of organic reactions, including those involving chiral dioxolanes. mdpi.comrsc.org This method is employed to locate and characterize the geometries and energies of transition states and intermediates along a reaction coordinate. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, revealing the transient structures that govern the reaction rate and selectivity. researchgate.netresearchgate.net

For the formation of a substituted cis-dioxolane, DFT calculations can model the approach of reactants and map the energy changes as bonds are broken and formed. This allows for the precise characterization of the transition state structure, which is the highest energy point on the minimum energy path. The calculated energy of this transition state is crucial for determining the activation energy of the reaction, which in turn dictates the reaction rate. Furthermore, DFT can elucidate the structures of any intermediates, such as carbocations or other reactive species, that may be formed during the reaction. In stereoselective reactions, comparing the activation energies for the formation of different stereoisomers can explain why one product, such as the cis isomer, is favored over another. rsc.org

Table 1: Application of DFT in Mechanistic Studies

| Computational Task | Information Gained | Relevance to this compound |

|---|---|---|

| Transition State (TS) Optimization | Geometry and energy of the highest point on the reaction path. | Predicts the kinetic feasibility and stereochemical outcome of formation reactions. |

| Intermediate Optimization | Structure and stability of transient species (e.g., cations). | Elucidates the role of intermediates in directing the stereochemistry of the reaction. |

| Frequency Calculation | Confirms a structure as a minimum (no imaginary frequencies) or a TS (one imaginary frequency). | Validates the nature of calculated stationary points on the potential energy surface. |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway connecting the TS with reactants and products. | Confirms that a calculated transition state correctly links the desired reactants and products. |

Beyond DFT, a range of quantum chemical methods are utilized to study the complete reaction pathways and their associated energetics. These calculations provide a comprehensive energy profile of the reaction, detailing the relative energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov This energy landscape is fundamental to understanding the thermodynamics (relative stability of products) and kinetics (rate of formation) of a reaction.

For a chiral molecule like this compound, these calculations can trace the stereochemical course of a reaction. For instance, in a reaction forming a dioxolane ring, quantum chemical calculations can determine the energetic profiles for both the cis and trans pathways. A lower activation energy for the pathway leading to the cis isomer would provide a theoretical basis for its preferential formation. These studies can also account for solvent effects, which can be crucial in influencing reaction energetics and mechanisms. nih.gov By modeling the reaction in different solvent environments, a more accurate and realistic picture of the reaction mechanism can be obtained.

Mechanistic Pathways of Dioxolane Formation and Transformation

The formation and subsequent reactions of the dioxolane ring are governed by specific mechanistic pathways that dictate the structure and stereochemistry of the products.

The stereoselective synthesis of substituted 1,3-dioxolanes often proceeds through the formation of a key cationic intermediate: the 1,3-dioxolan-2-ylium cation. nih.govresearchgate.net This intermediate plays a crucial role in reactions like the Prévost and Woodward reactions, where an alkene is oxidized in the presence of a carboxylate. rsc.org

The reaction is initiated by the reaction of an alkene with an oxidizing agent and a carboxylic acid. Neighboring group participation from the carboxylate leads to the formation of the cyclic 1,3-dioxolan-2-ylium cation. The stereochemistry of the starting alkene dictates the stereochemistry of this cation. For example, a cis-alkene will stereospecifically form a meso dioxolanyl cation, while a trans-alkene will form a chiral, racemic cation. nih.govresearchgate.net

The subsequent step involves the nucleophilic attack on this cation. The regioselectivity of this attack is key to the final product. Attack at the C2 position of the dioxolane ring by a nucleophile (like water or, in more complex syntheses, a silyl (B83357) enol ether) leads to the formation of a stable, substituted 1,3-dioxolane (B20135). nih.govrsc.org The stereochemical information from the cation is retained in the product. The direction of the nucleophilic attack can be influenced by steric factors on the dioxolanyl cation, leading to high diastereoselectivity. This control over the stereochemical outcome is fundamental to the synthesis of specific enantiomers like this compound. rsc.org

Cycloaddition reactions are a powerful method for the construction of five-membered rings, including the 1,3-dioxolane skeleton. One of the most prominent examples is the 1,3-dipolar cycloaddition. organic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile (such as an alkene or aldehyde) to form a five-membered heterocyclic ring.

Specifically, carbonyl ylides, which are 1,3-dipoles, can undergo cycloaddition with aldehydes or ketones to form 1,3-dioxolanes. The stereochemistry of these reactions can be highly controlled. For instance, chiral catalysts can be employed to induce enantioselectivity, leading to the formation of specific stereoisomers of the dioxolane product. organic-chemistry.org The reaction of a carbonyl ylide with an aldehyde can lead to cis-1,3-dioxolanes with high diastereoselectivity. Computational studies, such as DFT, are often used to understand the origins of this selectivity by analyzing the transition state energies for the different possible approaches of the reactants. mdpi.comescholarship.org

Table 2: Examples of Cycloaddition Reactions for Heterocycle Synthesis

| Cycloaddition Type | Reactants | Product Ring System | Relevance to Dioxolane Synthesis |

|---|---|---|---|

| [3+2] Cycloaddition | Carbonyl Ylide + Aldehyde/Ketone | 1,3-Dioxolane | Direct and often stereoselective route to the dioxolane ring. |

| [3+2] Cycloaddition | Nitrone + Alkene | Isoxazolidine | Demonstrates the general principle of forming 5-membered heterocycles. |

| [4+2] Diels-Alder | Diene + Dienophile | Cyclohexene derivative | A fundamental cycloaddition, though not directly forming dioxolanes. |

The dioxolane ring, which functions as an acetal (B89532) or ketal, is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions. This reaction is reversible and is a common method for deprotection in organic synthesis. organic-chemistry.org

The mechanism of acid-catalyzed hydrolysis involves the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). This makes the oxygen a better leaving group.

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion) and a molecule of ethylene (B1197577) glycol. This step is typically the rate-determining step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated to yield the final products: the original carbonyl compound and ethylene glycol.

General acid catalysis has been observed in the hydrolysis of 1,3-dioxolanes, indicating that proton transfer from a general acid in the transition state can facilitate the reaction. nih.govacs.org The rate of hydrolysis can be influenced by the electronic nature of the substituents on the dioxolane ring.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers a powerful lens to understand the subtle factors governing the chemical behavior of chiral molecules like this compound. Through the calculation of molecular orbital energies, transition state structures, and reaction energy profiles, researchers can gain a quantitative understanding of why certain reactions are favored over others and how the stereochemistry of the molecule influences the outcome.

Correlation of Computational Data with Experimental Observations

A cornerstone of theoretical chemistry is its ability to rationalize and predict experimental outcomes. In the context of this compound, computational models have been successfully employed to explain observed stereoselectivities in various reactions.

Theoretical investigations into the oxidation of 1,3-dioxolane, a parent structure of this compound, have highlighted the formation of different radical species. researchgate.net Kinetic modeling, supported by computational calculations, has been used to predict the favorable production of specific radicals, which aligns with experimentally observed product distributions. researchgate.net The computational models take into account factors like bond dissociation energies and the stability of radical intermediates, providing a quantitative basis for the observed reactivity.

In studies of stereoselective reactions involving dioxolane derivatives, DFT calculations have been pivotal in elucidating the transition states that lead to the preferential formation of one stereoisomer over another. nih.gov By comparing the calculated activation energies for different reaction pathways, researchers can predict the major product, which can then be verified experimentally. For instance, in cyclization reactions, the calculated energy barriers for the formation of cis versus trans products often correlate well with the experimentally determined product ratios. The lower the calculated energy of a transition state, the faster the corresponding reaction and the more abundant the resulting product.

The table below summarizes key computational parameters and their correlation with experimental observations for reactions involving dioxolane-related structures.

| Reaction Type | Computational Method | Calculated Parameter | Experimental Observation |

| Oxidation | Kinetic Modeling | Favorable radical formation | Predominant oxidation products |

| Cyclization | DFT (B3LYP) | Lower activation energy for cis transition state | Higher yield of cis product |

| C-H Oxidation | DFT (UB3LYP) | Lower distortion energy for axial H abstraction | Enhanced axial reactivity |

This table presents a generalized correlation based on studies of dioxolane and related cyclic ethers. Specific values for this compound would require dedicated computational studies.

These correlations are not merely confirmatory; they provide a deeper understanding of the underlying principles of stereocontrol. Factors such as steric hindrance, electronic effects, and strain release in the transition state can be dissected and quantified through computational analysis, offering insights that are often difficult to glean from experimental data alone. nih.gov

Prediction of Novel Reaction Modes and Products

Beyond explaining existing data, a significant contribution of theoretical chemistry lies in its predictive power. Computational models can explore hypothetical reaction pathways that have not yet been attempted in the laboratory, thereby guiding synthetic chemists toward new discoveries.

For chiral dioxolanes, computational studies can predict the feasibility of novel transformations. By calculating the thermodynamics and kinetics of a proposed reaction, it is possible to assess whether the reaction is likely to proceed under reasonable experimental conditions and what the expected products would be. For example, theoretical calculations could be used to screen a variety of catalysts for a new type of asymmetric reaction involving this compound, predicting which catalyst is most likely to afford high enantioselectivity.

The process of predicting novel reactions often involves the following steps:

Hypothesizing a new reaction pathway: This can be based on known reactivity patterns or creative chemical intuition.

Computational modeling of reactants, intermediates, transition states, and products: This is typically performed using DFT or other high-level ab initio methods.

Analysis of predicted product structures and stereochemistry: This allows for the identification of potentially novel and synthetically useful molecules.

While specific predictions for novel reactions of this compound are not yet extensively documented in the literature, the methodological framework is well-established. For example, computational studies on related heterocyclic systems have successfully predicted unexpected rearrangement reactions and the formation of novel ring systems. These predictions, when subsequently validated by experiment, underscore the transformative potential of theoretical chemistry in modern organic synthesis.

The exploration of uncharted chemical space for this compound through computational means holds the promise of uncovering new reactions with unique stereochemical outcomes, further expanding the synthetic utility of this valuable chiral building block.

Advanced Analytical Techniques for + Cis Dioxolane Characterization

Mass Spectrometry (MS) Applications in Dioxolane Research

Mass spectrometry is an indispensable tool for the analysis of organic molecules, offering profound insights into molecular weight, elemental composition, and structural features. In the context of dioxolane research, various MS techniques are employed to address specific analytical challenges.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy and precision. nih.gov Unlike nominal mass instruments, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the confident assignment of a unique elemental formula. nih.govcolorado.edu This capability is crucial for confirming the identity of (+)-CIS-DIOXOLANE and distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The high resolving power of modern instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enables the separation of ions with very small mass differences. nih.gov

The technique relies on comparing the experimentally measured accurate mass with the theoretical exact mass calculated from the isotopic masses of the constituent elements. For new synthetic derivatives or metabolites of dioxolane, HRMS provides the foundational data for molecular formula determination. colorado.edu

Table 1: Illustrative HRMS Data for Elemental Composition Verification of a Dioxolane Derivative This table presents hypothetical data to illustrate the application of HRMS.

| Assumed Formula | Theoretical Exact Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (ppm) | Conclusion |

| C₁₀H₁₂O₄ | 200.07356 | 200.07361 | 0.25 | Confirmed |

| C₉H₈O₅ | 200.03717 | 200.07361 | 182.2 | Incorrect |

| C₁₁H₁₆O₃ | 200.10994 | 200.07361 | -181.65 | Incorrect |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like many dioxolane derivatives. ysi.com The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com The mass spectrometer then detects and identifies the separated components. researchgate.net

For this compound, GC-MS is essential for two primary purposes:

Purity Assessment : It can detect and quantify impurities, such as residual starting materials, solvents, or by-products from the synthesis process.

Isomer Analysis : Specialized chiral GC columns can separate enantiomers and diastereomers. gcms.cz This is critical for determining the enantiomeric excess (e.e.) of this compound and quantifying the presence of its corresponding enantiomer or diastereomers like the trans-isomer. mdpi.comnih.gov The retention times of cis and trans isomers often differ on standard GC columns due to differences in their molecular shape and polarity. mdpi.com

Table 2: Representative GC-MS Parameters for Dioxolane Isomer Analysis This table presents hypothetical parameters and results to illustrate the application of GC-MS.

| Parameter | Value |

| GC Column | Chiral Stationary Phase (e.g., derivatized cyclodextrin) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min, hold 5 min |

| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) |

| Hypothetical Result | Retention Time (min) |

| This compound | 12.5 |

| (-)-CIS-DIOXOLANE | 12.8 |

| trans-Dioxolane Isomer | 13.2 |

Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique that involves two stages of mass analysis to elucidate the structure of a molecule. uab.edu A precursor ion (parent ion) corresponding to the molecule of interest, such as the molecular ion of this compound, is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), and the resulting product ions (daughter ions) are analyzed in the second mass analyzer. uab.edu

The resulting fragmentation pattern is a fingerprint of the molecule's structure. For dioxolanes, characteristic fragmentation pathways often involve cleavage of the dioxolane ring. nih.govdocbrown.info By analyzing these fragments, researchers can confirm the core structure, identify the positions of substituents, and differentiate between structural isomers that might produce identical molecular ions. nih.govverdeanalitica.com.br

Table 3: Hypothetical MS/MS Fragmentation Data for a Substituted Dioxolane This table presents a plausible fragmentation pattern for a generic dioxolane structure to illustrate the principles of MS/MS.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss | Structural Implication |

| 150 | 105 | C₂H₅O | Loss of an ethoxy group |

| 150 | 88 | C₄H₆ | Cleavage and loss of a butene fragment |

| 150 | 73 | C₃H₅O₂ | Ring cleavage fragment |

| 150 | 58 | C₄H₈O₂ | Loss of a side chain |

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. researchgate.netbohrium.com It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. nih.gov Ions are propelled through a drift tube filled with a neutral buffer gas. Larger, more sterically hindered ions experience more collisions and travel slower than smaller, more compact ions of the same m/z. bohrium.com This separation is characterized by the ion's collision cross-section (CCS), a value that reflects its three-dimensional structure. researchgate.net

IM-MS is exceptionally useful for differentiating isomers, including the cis/trans diastereomers and enantiomers of dioxolane derivatives, which can be challenging to separate chromatographically. nih.govbohrium.com Even subtle differences in the spatial arrangement of atoms between the this compound and its trans isomer can result in different CCS values, allowing for their separation and distinct detection. bohrium.com

Table 4: Illustrative Ion Mobility Data for Dioxolane Isomers This table shows hypothetical data demonstrating how IM-MS can differentiate isomers.

| Isomer | Mass-to-Charge (m/z) | Drift Time (ms) | Collision Cross-Section (CCS) Ų |

| This compound | 150.1 | 15.2 | 125.5 |

| trans-Dioxolane Isomer | 150.1 | 15.8 | 128.9 |

Coordination Ion-Spray Mass Spectrometry (CIS-MS) is a variation of electrospray ionization (ESI) where specific adducts are intentionally formed to aid in the detection and characterization of analytes. nih.gov In ESI, molecules are often detected as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. waters.comacdlabs.com CIS-MS leverages this by introducing specific cations, often transition metals, into the solution. These cations coordinate with heteroatoms (like the oxygen atoms in the dioxolane ring) in the analyte. bohrium.com

This controlled formation of adducts can enhance ionization efficiency for weakly basic compounds and provide structurally informative fragmentation patterns in subsequent MS/MS experiments. The nature of the coordination can also be stereospecific, potentially offering another avenue for distinguishing between cis and trans isomers of dioxolane derivatives. bohrium.com

Table 5: Common Adducts in ESI-MS Relevant to Dioxolane Analysis

| Ionization Mode | Adduct Ion | Mass Shift from [M] | Common Source |

| Positive | [M+H]⁺ | +1.007 | Acidic mobile phase |

| Positive | [M+NH₄]⁺ | +18.034 | Ammonium acetate/formate buffer |

| Positive | [M+Na]⁺ | +22.990 | Glassware, solvent impurities |

| Positive | [M+K]⁺ | +38.964 | Glassware, solvent impurities |

| Negative | [M-H]⁻ | -1.007 | Basic mobile phase |

| Negative | [M+Cl]⁻ | +34.969 | Chlorinated solvents |

| Negative | [M+CH₃COO]⁻ | +59.013 | Acetic acid/acetate buffer |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes in a sample with extremely high precision. caltech.edufmach.it For organic compounds like this compound, IRMS typically focuses on the ratios of ¹³C/¹²C, ²H/¹H, and ¹⁸O/¹⁶O. fmach.itnih.gov

These isotopic ratios can serve as a unique signature or "fingerprint" of a molecule. youtube.com The ratio is influenced by the geographic origin of the starting materials and the specific synthetic processes used, as different reaction pathways can lead to kinetic isotope effects, slightly enriching or depleting certain isotopes. caltech.edu Therefore, IRMS can be used in forensic and authenticity studies to trace the origin of a specific batch of this compound or to determine if different samples share a common synthetic origin. nih.gov

Table 6: Representative Isotope Ratio Data and Its Interpretation This table presents hypothetical delta (δ) values to illustrate the application of IRMS.

| Sample | δ¹³C (‰ vs VPDB) | δ²H (‰ vs VSMOW) | Interpretation |

| This compound Batch A | -27.5 | -150 | Consistent with a plant-based precursor |

| This compound Batch B | -35.2 | -195 | Consistent with a petroleum-based precursor |

| This compound Batch C | -27.3 | -148 | Likely from the same origin as Batch A |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This non-destructive technique provides detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its cis relative stereochemistry and its absolute configuration. The process involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced by the constructive interference of the scattered rays. This pattern is then used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined.

XRD has been extensively used to confirm the structures of various chiral 1,3-dioxolane (B20135) derivatives, providing conclusive evidence of their stereochemistry and solid-state conformation. For example, single-crystal X-ray analysis has been used to confirm the cis conformation of newly synthesized spiroisatin-based N-acyl hydrazones and to determine the absolute configuration of products from Michael additions involving chiral dioxolanones. These studies underscore the power of XRD in providing unequivocal structural proof for complex chiral molecules.

Advanced Separation Techniques

The analysis and purification of this compound often require the separation of its enantiomer or from its trans diastereomer. Advanced chromatographic techniques are essential for achieving this separation.

Chiral column chromatography is a primary method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For dioxolane derivatives, several approaches have proven effective:

Chiral Capillary Gas Chromatography (GC): This method has been successfully used to separate the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. While conventional GC columns were ineffective, a chiral column with a stationary phase composed of a cyclodextrin derivative (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) achieved excellent separation.

Supercritical Fluid Chromatography (SFC): SFC on an amylose-based chiral column has been used to separate four different 1,3-dioxolane derivatives. The nature of the organic modifier in the mobile phase was found to be the most critical parameter for achieving chiral resolution.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for determining the enantiomeric excess (ee) of synthesized chiral dioxolanes. Columns such as Chiralcel OD are frequently employed for this purpose.

The separation of cis and trans diastereomers is generally less complex than enantiomer separation and can often be achieved using standard chromatographic techniques like preparative gas-liquid chromatography (GLC) or column chromatography on silica gel.

Table 3: Advanced Separation Techniques for Dioxolane Isomers

| Technique | Isomer Type | Stationary Phase Example | Key Findings |

| Chiral Capillary GC | Enantiomers | β-cyclodextrin derivative | Baseline separation of (R)- and (S)-enantiomers achieved. |

| Supercritical Fluid Chromatography (SFC) | Enantiomers | Amylose-based | Mobile phase modifier has the highest impact on resolution. |

| Chiral HPLC | Enantiomers | Chiralcel OD (Cellulose-based) | Effective for determining enantiomeric excess (>99% ee). |

| Preparative GLC | Diastereomers (cis/trans) | Standard phases | Successful separation of cis and trans isomers of domiodol. |

Comprehensive Two-Dimensional Gas Chromatography (GC x GC)

Comprehensive two-dimensional gas chromatography (GC x GC) is a powerful analytical technique that provides a significant increase in separation power compared to conventional one-dimensional GC. sepsolve.comgcms.czchemistry-matters.com This enhanced capability is particularly valuable for the detailed characterization of complex samples where target analytes may co-elute with matrix components or other isomers. sepsolve.com

In a GC x GC system, two columns with different stationary phase selectivities are connected in series via a modulator. sepsolve.comchemistry-matters.com The entire effluent from the first-dimension column is systematically trapped, focused, and re-injected onto the second-dimension column as a series of narrow pulses. sepsolve.com This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. sepsolve.com Key benefits of this technique include increased peak capacity, improved resolution, and enhanced signal-to-noise ratios due to the refocusing of analyte bands by the modulator. gcms.cz

The characterization of dioxolane compounds, including chiral isomers, can be effectively achieved using advanced GC techniques. While specific GC x GC studies on this compound are not extensively documented in publicly available literature, the principles can be demonstrated through the analysis of structurally similar compounds. For instance, the enantiomeric separation of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, a key chiral intermediate, has been successfully achieved using chiral capillary gas chromatography, a technique that forms the basis of one dimension in a potential GC x GC setup. nih.gov

In one such study, various chiral columns were evaluated to separate the (R)- and (S)-enantiomers. nih.gov Conventional non-chiral columns like those with 5% phenyl 95% polymethylsiloxane or 100% crosslinked polyethylene glycol stationary phases were unable to resolve the enantiomers. nih.gov However, a chiral stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin demonstrated the best separation performance. nih.gov This highlights the importance of column selection in the first or second dimension of a GC x GC system to achieve chiral separation. The detailed conditions and findings from this study illustrate the parameters that would be optimized in a GC x GC method for this compound.

| Parameter | Condition/Value |

|---|---|

| Optimal Chiral Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase) |

| Detector | Hydrogen Flame Ionization Detector (FID) |

| Solvent | Methanol |

| Separation Time | < 10 minutes |

| Resolution | > 1.5 |

| Linear Range | 0.5 - 50.0 mg/L |

| Limit of Detection (LOD) | (R)-enantiomer: 0.07 mg/L; (S)-enantiomer: 0.08 mg/L |

| Limit of Quantification (LOQ) | (R)-enantiomer: 0.22 mg/L; (S)-enantiomer: 0.25 mg/L |

Applying a GC x GC approach would further enhance such a separation. For instance, a non-polar primary column could separate compounds by boiling point, while a chiral secondary column, like the one described above, would resolve the enantiomers of this compound from any co-eluting compounds, providing a comprehensive characterization of the sample's composition and enantiomeric purity.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Liquid chromatography (LC) and its high-pressure variant, High-Performance Liquid Chromatography (HPLC), are indispensable techniques for the separation, purification, and purity assessment of chemical compounds, including isomers. csfarmacie.cz The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. csfarmacie.cz By selecting appropriate stationary and mobile phases, HPLC can effectively separate compounds based on differences in polarity, size, or chirality. csfarmacie.czmsu.edu

For a chiral molecule like this compound, determining its enantiomeric purity is crucial. HPLC with chiral stationary phases (CSPs) is a primary method for separating enantiomers. csfarmacie.czchiralpedia.com The chiral selector, which is a single enantiomer of a chiral molecule, is immobilized on the surface of the stationary phase (typically silica). chiralpedia.com When a racemic or enantiomerically enriched mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times, allowing for their separation and quantification. youtube.com

The separation of cis and trans isomers, which is relevant for assessing the isomeric purity of this compound, is also readily achievable with HPLC. The separation mechanism relies on the different spatial arrangements of the isomers, which affects their interaction with the stationary phase. For example, HPLC has been successfully used to separate the cis and trans isomers of various compounds, such as double-decker shaped silsesquioxanes and 2-butene-1,4-diol. msu.edunih.gov The choice of a normal-phase (e.g., silica) or reversed-phase (e.g., C18) column and the composition of the mobile phase are critical factors in achieving optimal resolution. msu.educhromforum.org

The following table summarizes typical conditions used in HPLC for the separation of relevant isomers, illustrating the parameters that would be considered for developing a method for this compound.

| Application | Column Type | Mobile Phase | Resolution (Rs) | Reference |

|---|---|---|---|---|

| Separation of cis/trans isomers of 2-butene-1,4-diol | (S,S)-Whelk-O 1 (chiral) | Hexane-ethanol (97:3, v/v) | 2.61 | nih.gov |

| Separation of cis/trans isomers of Lafutidine | ChiraSpher (chiral) | Hexane-ethanol-THF-diethylamine (92:3:5:0.1, v/v/v/v) | 1.89 | nih.gov |

| Separation of cis/trans isomers of Paroxol | Silica gel (normal-phase) | n-hexane and ethanol (60:40 to 75:25) | Not specified | google.com |

| Separation of cis/trans isomers of DDSQ | Adsorption HPLC (Silica) | Not specified | > 1.5 | msu.edu |

By developing a suitable HPLC method, one can accurately quantify the purity of this compound, determining the presence of its enantiomer (the (-) enantiomer) and any trans-isomers. This is critical for quality control in synthetic processes and for ensuring the stereochemical integrity of the final product.

Applications of + Cis Dioxolane in Modern Chemical Synthesis

Role as Chiral Building Blocks in Organic Synthesis

Chiral 1,3-dioxolanes, derived from enantiomerically pure 1,2-diols or α-hydroxy aldehydes, are widely utilized as versatile chiral building blocks. Their inherent chirality can be effectively transferred during chemical reactions, enabling the stereocontrolled synthesis of complex molecules.

Synthesis of Optically Active Intermediates

Chiral dioxolanes, such as (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, are readily available and serve as starting materials for the synthesis of a wide range of optically active intermediates. nih.govsigmaaldrich.comthermofisher.comfishersci.combldpharm.com These intermediates often contain multiple stereocenters and are crucial for the construction of natural products and pharmaceuticals. For example, derivatives of glyceraldehyde acetonide, a common name for 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, are extensively used in carbohydrate chemistry and the synthesis of polyoxygenated compounds. The dioxolane ring protects vicinal diols while providing a rigid framework that dictates the stereochemical outcome of subsequent reactions.

Enabling Asymmetric Transformations